molecular formula C12H16Br2 B1530834 1,3-Dibromo-5-hexylbenzene CAS No. 75894-97-2

1,3-Dibromo-5-hexylbenzene

Cat. No.: B1530834
CAS No.: 75894-97-2
M. Wt: 320.06 g/mol
InChI Key: LAKHKLCGQAELGL-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-hexylbenzene is a chemical compound with the molecular formula C12H16Br2 . It is used in various chemical reactions due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine atoms attached at the 1 and 3 positions and a hexyl group attached at the 5 position .


Chemical Reactions Analysis

Although specific chemical reactions involving this compound are not detailed in the retrieved papers, similar compounds such as 1,3-Dibromo-5,5-dimethylhydantoin (DBH) have been used in various chemical reactions . These reactions often involve the generation of bromine, which can react with other compounds .

Scientific Research Applications

Synthesis and Polymer Research

1,3-Dibromo-5-hexylbenzene plays a significant role in the field of synthetic chemistry and polymer research. It serves as a key component or initiator in various polymerization processes. For instance, in the study by Cianga and Yagcı (2002), 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a compound similar to this compound, was used as an initiator in the atom transfer radical polymerization of styrene, leading to the creation of novel polyphenylene with alternating polystyrene and hexyl side chains (Cianga & Yagcı, 2002). Additionally, similar brominated benzene derivatives were employed in the synthesis of poly(p-phenylene) graft copolymers with diverse side chains, showcasing their utility in creating polymers with specific properties (Cianga, Hepuzer, & Yagcı, 2002).

Organic Synthesis and Material Science

In organic synthesis and material science, derivatives of this compound are crucial for the development of new materials and organic compounds. For example, Bae et al. (2010) utilized 2,6-dibromo-9,10-bis((4-hexylphenyl) ethynyl)anthracene, a compound structurally related to this compound, in the synthesis of new anthracene-containing conjugated molecules for use in organic thin film transistors, demonstrating the potential of such compounds in electronic applications (Bae et al., 2010).

Environmental Applications

This compound and its derivatives also find applications in environmental science, particularly in the treatment of wastewater. Zhelovitskaya et al. (2020) conducted a study on the electrochemical destruction of 1,3-dihydroxybenzene, a compound related to this compound, demonstrating its potential in effective wastewater treatment (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).

Future Directions

While specific future directions for 1,3-Dibromo-5-hexylbenzene are not mentioned in the retrieved papers, similar compounds such as 1,3-Dibromo-5,5-dimethylhydantoin are being studied for their potential uses in various fields, including water treatment and manufacturing of pharmaceuticals, biocides, resins, preservatives, and agrochemicals .

Properties

IUPAC Name

1,3-dibromo-5-hexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKHKLCGQAELGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75894-97-2
Record name 1,3-dibromo-5-hexylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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